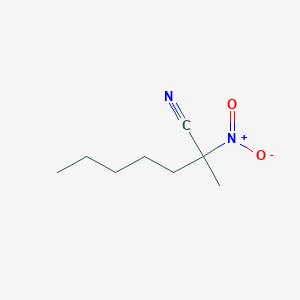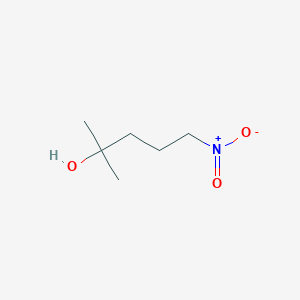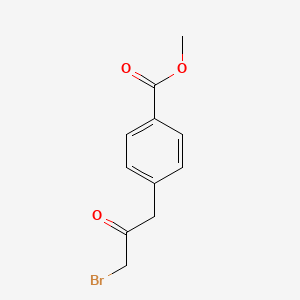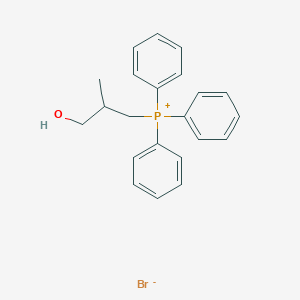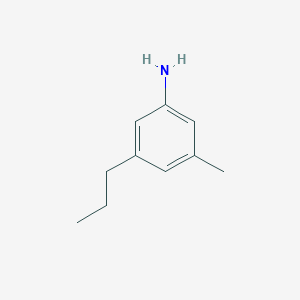
3-Methyl-5-propylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-propylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by a benzene ring substituted with a methyl group at the third position and a propyl group at the fifth position, along with an amino group (-NH2) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-5-propylaniline can be synthesized through several methods. One common approach involves the nitration of 3-methyl-5-propylbenzene to form 3-methyl-5-propylnitrobenzene, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron and hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The nitration step is carried out in a controlled environment to ensure safety and efficiency, followed by catalytic hydrogenation for the reduction step. The use of continuous flow reactors and advanced separation techniques can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-propylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-Methyl-5-propylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-methyl-5-propylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of proteins and other biomolecules, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Aniline: The parent compound with only an amino group attached to the benzene ring.
3-Methylaniline: Similar structure but with a methyl group
Propiedades
Número CAS |
83186-92-9 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
3-methyl-5-propylaniline |
InChI |
InChI=1S/C10H15N/c1-3-4-9-5-8(2)6-10(11)7-9/h5-7H,3-4,11H2,1-2H3 |
Clave InChI |
MDFOPYPIJXQECW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=CC(=C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


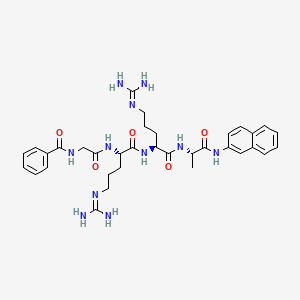
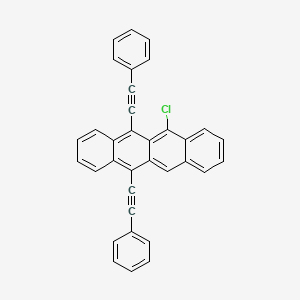
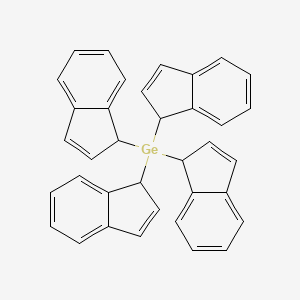
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
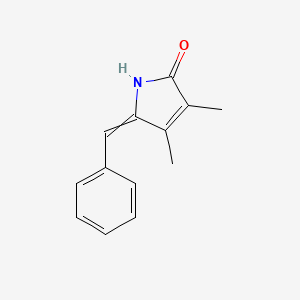
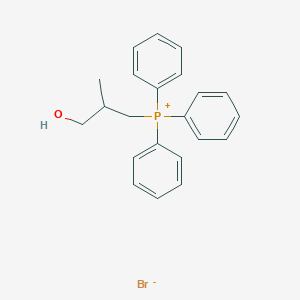

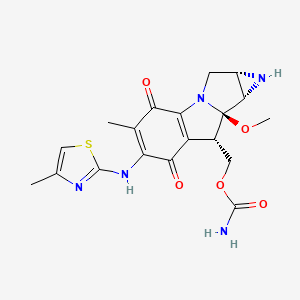
![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)
